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Cat. No.: B1365225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(thiophen-2-yl) nicotinamide derivatives represent a class of heterocyclic compounds that

have garnered significant interest in medicinal chemistry and agrochemical research. These

molecules are synthesized by combining a nicotinamide moiety, a form of vitamin B3, with a

thiophene ring through an amide linkage. This structural combination has been shown to yield

compounds with potent biological activities.

Recent studies have highlighted their potential as novel fungicides, particularly against

cucumber downy mildew.[1][2][3] The design strategy often involves splicing these two active

substructures to generate new chemical entities with enhanced efficacy.[1][3] Furthermore,

derivatives of N-pyridinylthiophene carboxamide have been identified as preclinical candidates

for treating neuronal cancers by acting as tumor-activated inhibitors of inosine monophosphate

dehydrogenase (IMPDH) after being metabolized through the NAD+ salvage pathway.[4] The

thiophene ring is a well-known pharmacophore present in numerous pharmaceuticals and

agrochemicals, contributing to a wide range of biological effects including antimicrobial, anti-

inflammatory, and cytotoxic activities.[5][6] These application notes provide a detailed protocol

for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and summarize their reported

biological activity.
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The core design strategy for the synthesis of these compounds is based on the principle of

active substructure splicing. This approach combines the recognized pharmacophores of

nicotinic acid and thiophene to create novel molecules with potentially synergistic or enhanced

biological activity.[1][3]

The general synthetic route is a two-step process. First, a substituted nicotinic acid is converted

into its more reactive acyl chloride derivative. Second, this acyl chloride is reacted with a

substituted thiophen-2-amine in an acylation reaction under basic conditions to form the final N-

(thiophen-2-yl) nicotinamide product.[1]
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Caption: Design strategy based on active substructure splicing.

Experimental Protocols
This section details the general experimental procedures for the synthesis of N-(thiophen-2-yl)

nicotinamide derivatives.

Protocol 1: Synthesis of Substituted Nicotinoyl Chloride
(Intermediate 2)
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This protocol describes the conversion of a substituted nicotinic acid to its corresponding acyl

chloride.

Materials:

Substituted nicotinic acid (1)

Oxalyl chloride

N,N-Dimethylformamide (DMF) (catalytic amount)

Anhydrous dichloromethane (DCM)

Rotary evaporator

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Magnetic stirrer and stir bar

Procedure:

Suspend the substituted nicotinic acid (1) in anhydrous dichloromethane (DCM).

Add a catalytic amount of N,N-dimethylformamide (DMF).

Slowly add oxalyl chloride to the suspension at room temperature.

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC

or disappearance of starting material).

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary

evaporator to obtain the crude nicotinoyl chloride (2).

This crude intermediate is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(thiophen-2-yl) nicotinamide
Derivatives (4a-4s)
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This protocol outlines the acylation of a substituted thiophen-2-amine with the nicotinoyl

chloride intermediate.

Materials:

Substituted thiophen-2-amine (3)

Crude nicotinoyl chloride (2) from Protocol 1

Triethylamine (TEA) or other suitable base

Anhydrous dichloromethane (DCM) or other suitable solvent

Stirring apparatus

Standard laboratory glassware

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

Dissolve the substituted thiophen-2-amine (3) and triethylamine in anhydrous

dichloromethane (DCM).

Cool the solution in an ice bath.

Slowly add a solution of the crude nicotinoyl chloride (2) in anhydrous DCM to the cooled

amine solution.

Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography or recrystallization to yield the

pure N-(thiophen-2-yl) nicotinamide derivative (4).

Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR,

and High-Resolution Mass Spectrometry (HRMS).[1]
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Caption: General workflow for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Data Presentation
Table 1: Synthesis and Characterization of Selected N-
(thiophen-2-yl) nicotinamide Derivatives
This table summarizes the yield and physical state of several synthesized derivatives as

reported in the literature.[1]
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Compound ID
Rn (on
Nicotinamide)

R1, R2, R3 (on
Thiophene)

Physical State Yield (%)

4b 6-Br, 5-Cl, 2-Me
CO2C2H5, CH3,

CN
White solid 74

4f 5,6-Cl2
OC2H5, CH3,

CN
Not specified

Not specified in

abstract

4o 5,6-Cl2
CONHCH3,

CH3, CN
White solid 68

4p 5,6-Cl2

CONH-

cyclopropyl,

CH3, CN

White solid 69

4q 5,6-Cl2
CONHPh, CH3,

CN
White solid 65

Note: Detailed spectral data (1H NMR, 13C NMR, HRMS) for these compounds are available in

the source literature and are used to confirm their structures.[1]

Table 2: In Vivo Fungicidal Activity Against Cucumber
Downy Mildew (CDM)
The following table presents the biological activity of key compounds against

Pseudoperonospora cubensis.
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Compound/Fungici
de

Concentration
(mg/L)

Control Efficacy
(%)

EC50 (mg/L)

4a Not specified Not specified 4.69

4f 100 70 1.96

200 79

Cyazofamid 100 91 Not specified

Diflumetorim Not specified Not specified 21.44

Flumorph 200 56 7.55

Mancozeb 1000 76 Not specified

Data sourced from greenhouse and field trials.[1][2][3]

Applications and Future Directions
The N-(thiophen-2-yl) nicotinamide scaffold has proven to be a valuable lead structure for the

development of new agrochemical fungicides.[1][2][3] Specifically, compound 4f has

demonstrated excellent fungicidal activity against cucumber downy mildew, with efficacy

superior to commercial fungicides like flumorph and mancozeb in field trials.[2][3] This indicates

that 4f is a promising candidate for further development.

Beyond agriculture, the structural similarity of these compounds to nicotinamide suggests

potential applications in oncology. Thiophenyl derivatives of nicotinamide can be metabolized

by the NAD+ salvage pathway enzymes, NAMPT and NMNAT1, into unnatural NAD

derivatives.[4] These metabolites can then act as inhibitors of enzymes like IMPDH, which is

crucial for cell proliferation, making them potential therapeutics for cancers, including malignant

peripheral nerve sheath tumors.[4]

Future research should focus on:

Structural Optimization: Further modification of the nicotinamide and thiophene rings to

improve potency, selectivity, and pharmacokinetic properties.
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Mechanism of Action Studies: Elucidating the precise molecular targets and pathways

responsible for the observed fungicidal and anti-cancer activities.

Spectrum of Activity: Evaluating leading compounds against a broader range of fungal

pathogens and cancer cell lines to explore new therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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